1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate

Overview

Description

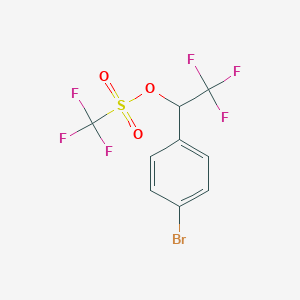

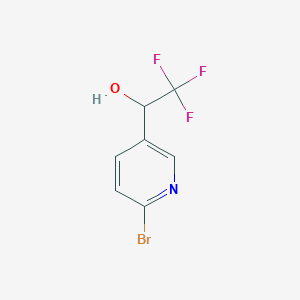

“1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate” is also known as “4-Bromophenacyl trifluoromethanesulfonate”. It is a chemical compound used for HPLC derivatization . The empirical formula of this compound is C9H6BrF3O4S and it has a molecular weight of 347.11 .

Molecular Structure Analysis

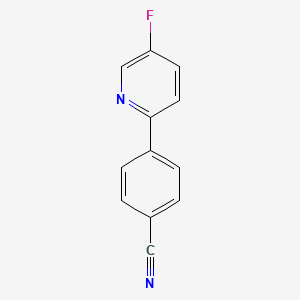

The SMILES string of this compound is FC(F)(F)S(=O)(=O)OCC(=O)c1ccc(Br)cc1 . This indicates the presence of a bromophenyl group attached to a trifluoromethanesulfonate group via an acyl linkage.Chemical Reactions Analysis

This compound is used as a derivatization reagent in HPLC, indicating that it can react with other compounds to form derivatives . The exact reaction type is acylation .Physical And Chemical Properties Analysis

This compound is a solid and is used for HPLC derivatization . It has a quality level of 100 and an assay of ≥95% (H-NMR/C-NMR) .Safety And Hazards

This compound is classified as Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Skin Corr. 1B, Eye Dam. 1, STOT SE 3 . It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name |

[1-(4-bromophenyl)-2,2,2-trifluoroethyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6O3S/c10-6-3-1-5(2-4-6)7(8(11,12)13)19-20(17,18)9(14,15)16/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXWQSSLQSIJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)OS(=O)(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744477 | |

| Record name | 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate | |

CAS RN |

84877-48-5 | |

| Record name | 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-(thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B1511225.png)

![({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine](/img/structure/B1511226.png)

![2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1511242.png)

![tert-Butyl {1-(benzyloxy)-3-[(5-bromopyridin-3-yl)oxy]propan-2-yl}carbamate](/img/structure/B1511305.png)